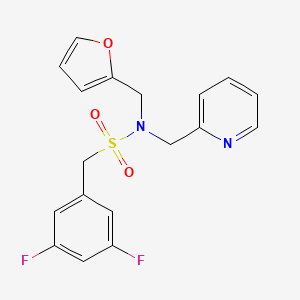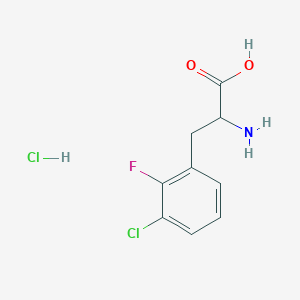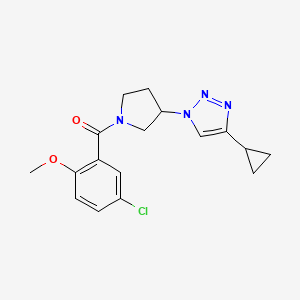![molecular formula C22H23F2N3O4 B2452561 N'-(2,5-ジフルオロフェニル)-N-{[1-(2-フェノキシアセチル)ピペリジン-4-イル]メチル}エタンジアミド CAS No. 1235306-99-6](/img/structure/B2452561.png)
N'-(2,5-ジフルオロフェニル)-N-{[1-(2-フェノキシアセチル)ピペリジン-4-イル]メチル}エタンジアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a phenoxyacetyl group, and difluorophenyl moieties, making it a subject of interest for researchers exploring new chemical entities with unique properties.
科学的研究の応用
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structural features. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: Potential use in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, vascular endothelial cells, heart, and central nervous system. They play a crucial role in allergic reactions, causing effects such as vasodilation, bronchoconstriction, increased vascular permeability, and inflammation.
Mode of Action
The compound acts as a selective antagonist at the histamine H1 receptor . This means it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects. This results in a decrease in the allergic response.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving starting materials such as piperidine and phenoxyacetyl chloride.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using 2,5-difluorobenzene as a precursor.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the difluorophenyl group using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidized Derivatives: Formation of carboxylic acids, ketones, or aldehydes.
Reduced Derivatives: Formation of primary or secondary amines.
Substituted Derivatives: Introduction of halogens, nitro groups, or sulfonic acid groups.
類似化合物との比較
Similar Compounds
N1-(2,5-difluorophenyl)-N2-(methyl)oxalamide: Lacks the piperidine and phenoxyacetyl groups, resulting in different chemical properties and biological activity.
N1-(2,5-difluorophenyl)-N2-((1-(acetyl)piperidin-4-yl)methyl)oxalamide: Similar structure but with an acetyl group instead of phenoxyacetyl, leading to variations in reactivity and applications.
N1-(2,5-difluorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate: Contains a carbamate linkage instead of oxalamide, affecting its stability and interaction with biological targets.
Uniqueness
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both difluorophenyl and phenoxyacetyl groups, along with the piperidine ring, makes it a versatile compound for various applications.
特性
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O4/c23-16-6-7-18(24)19(12-16)26-22(30)21(29)25-13-15-8-10-27(11-9-15)20(28)14-31-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWPJKAQYYADIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2452481.png)


![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)



![5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2452494.png)
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)



![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)
